Triethanolamine
Overview
Description
what is 'Triethanolamine'? Triethanolamine (TEA) is an organic compound that is used as a surfactant, emulsifier, and buffering agent in many cosmetic and personal care products such as soaps, lotions, shampoos, and toothpastes. It is also used in the formulation of pharmaceuticals, industrial cleaners, and lubricants. the use of 'Triethanolamine' Triethanolamine is a viscous organic compound used in a variety of applications. It is commonly used as a surfactant, emulsifier, and buffering agent in the cosmetic, pharmaceutical, and textile industries. It is also used as a corrosion inhibitor in metalworking fluids, as a stabilizer in emulsion polymerization, and as a neutralizing agent in the production of soaps and detergents. In addition, triethanolamine is used as a stabilizing agent in the manufacture of rubber, paint, and adhesives. the chemistry of 'Triethanolamine' Triethanolamine is an organic compound with the chemical formula C6H15NO3. It is a colorless, viscous liquid with an ammonia-like odor. It is a tertiary amine, consisting of three ethylene oxide groups (CH2CH2O) linked to an amino group (NH2). Triethanolamine is used as an emulsifier, surfactant, and pH adjuster in a variety of products, including cosmetics, pharmaceuticals, and cleaning products. It is also used as a corrosion inhibitor in metalworking fluids. Triethanolamine can react with acids to form salts, and can also react with strong oxidizing agents. In the presence of air, it can form explosive peroxides. the biochemical/physical effects of 'Triethanolamine' Triethanolamine is a viscous, colorless liquid that is used as a surfactant, emulsifier, and pH adjuster in a variety of products, such as cosmetics, pharmaceuticals, and paints. It is also used in the production of soaps and detergents. Triethanolamine has a number of biochemical and physical effects. It can act as a chelating agent, binding to metal ions in solution, and can also react with acids and bases to form salts. It can also act as a surfactant, reducing surface tension between two liquids and improving the wetting of surfaces. Triethanolamine can also act as an emulsifier, allowing two immiscible liquids to form a stable emulsion. Finally, it can act as a pH adjuster, helping to maintain a desired pH in a solution. the benefits of 'Triethanolamine' Triethanolamine (TEA) is a widely used chemical compound found in many personal care and household products. It is a surfactant, meaning it helps other ingredients mix together more effectively. It is also a buffering agent, meaning it helps maintain a stable pH level. TEA is known for its ability to reduce irritation caused by other ingredients, making it a popular choice for products that come in contact with the skin. TEA is also used in shampoos and conditioners to maintain the pH balance of the scalp, as well as in cosmetics to help ingredients mix together and improve their stability. Additionally, TEA is used in household cleaning products to help remove dirt, grease, and other soils. the related research of 'Triethanolamine' 1. “Synthesis and Characterization of Triethanolamine-Based Polyurethane/Clay Nanocomposites” 2. “Synthesis and Characterization of Triethanolamine-Based Polyurethane-Silica Nanocomposites” 3. “The Application of Triethanolamine in the Synthesis of Polyurethane” 4. “The Use of Triethanolamine in the Synthesis of Polyurethane Foams” 5. “The Synthesis and Characterization of Triethanolamine-Based Polyurethane Films” 6. “The Kinetics and Mechanism of the Reaction of Triethanolamine with Acids” 7. “The Use of Triethanolamine in the Synthesis of Polyurethane/Clay Nanocomposites” 8. “The Synthesis and Characterization of Triethanolamine-Based Polyurethane/Silica Nanocomposites” 9. “The Role of Triethanolamine in the Synthesis of Polyurethane/Clay Nanocomposites” 10. “The Effect of Triethanolamine on the Properties of Polyurethane/Clay Nanocomposites”
Scientific research applications
Industrial and Cosmetic ApplicationsTriethanolamine is extensively used in various industries and in cosmetic products. Its functions include serving as an ingredient in emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents. It is also used as a chemical intermediate for surfactants in household cleaning agents, textiles, herbicides, and pharmaceutical ointments, among other products. Moreover, its role in the manufacture of rubber as a vulcanization accelerator and in numerous other industrial applications is significant (National Toxicology Program Technical Report Series, 1999).
Cement HydrationIn the construction industry, triethanolamine is used to influence the initial setting time of hydrated cement. Research has shown that its dosage impacts the formation of ettringite, which in turn affects the setting time. This application is critical for achieving more controlled and effective cement hydration (Yaphary et al., 2017).
Dermatological ApplicationsTriethanolamine has been studied in the context of dermatology, particularly for its effects on skin conditions. For instance, its application in the prevention and treatment of radiation dermatitis in breast cancer patients has been observed, highlighting its potential in medical dermatological applications (Xu Hongmei, 2011).
Toxicology and Carcinogenicity StudiesNumerous studies have been conducted to assess the toxicology and potential carcinogenicity of triethanolamine, especially considering its widespread use. These studies provide critical insights into its safety profile, which is essential for its continued application in various products (National Toxicology Program Technical Report Series, 2004).
properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJCLTVZPLZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3, Array | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIETHANOLAMINE | |
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Record name | triethanolamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Triethanolamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64114-46-1, Array | |
Record name | Triethanolamine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64114-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trolamine [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102716 | |
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DSSTOX Substance ID |
DTXSID9021392 | |
Record name | Triethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021392 | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor. | |
Record name | TRIETHANOLAMINE | |
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Record name | Ethanol, 2,2',2''-nitrilotris- | |
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Record name | Triethanolamine | |
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Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | TRIETHANOLAMINE | |
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Boiling Point |
635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes) | |
Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
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Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | TRIETHANOLAMINE | |
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Flash Point |
365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F | |
Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
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Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
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Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
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Density |
1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13 | |
Record name | TRIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TRIETHANOLAMINE | |
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URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14 | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethanolamine | |
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Record name | TRIETHANOLAMINE | |
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Mechanism of Action |
As an amine, trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution. | |
Record name | Trolamine | |
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Product Name |
Triethanolamine | |
Color/Form |
Viscous liquid, Colorless, Pale-yellow | |
CAS RN |
102-71-6, 64114-46-1 | |
Record name | TRIETHANOLAMINE | |
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Record name | Trolamine [INN] | |
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Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer | |
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Record name | TRIETHANOLAMINE | |
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Record name | 2,2',2''-nitrilotriethanol | |
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Record name | TROLAMINE | |
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Record name | TRIETHANOLAMINE | |
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Record name | Triethanolamine | |
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Record name | TRIETHANOLAMINE | |
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Melting Point |
70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F | |
Record name | TRIETHANOLAMINE | |
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Record name | Trolamine | |
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Record name | TRIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
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Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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